molecular formula C15H28N2O5 B597768 N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid CAS No. 124843-12-5

N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid

Cat. No.: B597768
CAS No.: 124843-12-5
M. Wt: 316.398
InChI Key: PEFAGYOGVDZSOM-UHFFFAOYSA-N
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Description

N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve similar reaction conditions but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid is unique due to its specific structure, which includes a hydroxyl group and a tetramethylpiperidine ring. This structure provides distinct chemical properties and reactivity compared to other Boc-protected compounds .

Properties

IUPAC Name

1-hydroxy-2,2,6,6-tetramethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-12(2,3)22-11(20)16-15(10(18)19)8-13(4,5)17(21)14(6,7)9-15/h21H,8-9H2,1-7H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFAGYOGVDZSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747202
Record name 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124843-12-5
Record name 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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